molecular formula C14H17N3O5 B14143972 Agn-PC-00efma CAS No. 20379-52-6

Agn-PC-00efma

Cat. No.: B14143972
CAS No.: 20379-52-6
M. Wt: 307.30 g/mol
InChI Key: RNDFEGLTMSTFOF-UHFFFAOYSA-N
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Description

Agn-PC-00efma (CAS No. 1046861-20-4) is a halogenated boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . Key physicochemical properties include:

  • Log Po/w (XLOGP3): 2.15 (indicating moderate lipophilicity)
  • Solubility: 0.24 mg/mL in aqueous solutions, classified as "soluble"
  • GI absorption: High
  • Synthetic accessibility score: 2.07 (moderate complexity)

The compound is synthesized via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in a tetrahydrofuran/water solvent system at 75°C for 1.33 hours . Its structural uniqueness lies in the combination of bromo, chloro, and boronic acid functional groups, which may confer reactivity in Suzuki-Miyaura couplings or medicinal chemistry applications.

Properties

CAS No.

20379-52-6

Molecular Formula

C14H17N3O5

Molecular Weight

307.30 g/mol

IUPAC Name

8-azido-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol

InChI

InChI=1S/C14H17N3O5/c1-19-14-11(18)10(16-17-15)12-9(21-14)7-20-13(22-12)8-5-3-2-4-6-8/h2-6,9-14,18H,7H2,1H3

InChI Key

RNDFEGLTMSTFOF-UHFFFAOYSA-N

Canonical SMILES

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)N=[N+]=[N-])O

Origin of Product

United States

Preparation Methods

The synthesis of Agn-PC-00efma involves several steps. One common method includes the use of emulsification and nanoprecipitation techniques. These methods involve varying the polymer and tensoactive concentrations, the organic solvent fraction, and the sonication amplitude . Additionally, the preparation process can be adjusted to yield nanoparticles with specific characteristics while maintaining reproducible results . Industrial production methods may involve scaling up these laboratory techniques to produce larger batches of the compound.

Chemical Reactions Analysis

Agn-PC-00efma undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield products with increased oxygen content, while reduction reactions may result in the removal of oxygen atoms .

Scientific Research Applications

Agn-PC-00efma has a wide range of scientific research applications In chemistry, it is used as a reagent in various synthetic reactions In biology, it may be used in the development of new drugs or as a tool for studying biological processesIn industry, it can be used in the production of advanced materials or as a catalyst in chemical reactions .

Mechanism of Action

The mechanism of action of Agn-PC-00efma involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Agn-PC-00efma belongs to a class of halogenated arylboronic acids. Below is a detailed comparison with structurally analogous compounds (similarity scores: 0.71–0.87) :

Table 1: Physicochemical and Pharmacokinetic Properties

Compound (CAS No.) Molecular Formula Molecular Weight (g/mol) Log Po/w (XLOGP3) Solubility (mg/mL) BBB Permeability
This compound (1046861-20-4) C₆H₅BBrClO₂ 235.27 2.15 0.24 Yes
(3-Bromo-5-chlorophenyl)boronic acid C₆H₅BBrClO₂ 235.27 2.15 0.24 Yes
(6-Bromo-2,3-dichlorophenyl)boronic acid C₆H₄BBrCl₂O₂ 269.72 2.89 0.18 No
(4-Bromo-2-fluorophenyl)boronic acid C₆H₅BBrFO₂ 218.82 1.98 0.35 Yes

Key Observations:

Structural Similarities: this compound shares a bromo-chloro substitution pattern with (3-Bromo-5-chlorophenyl)boronic acid but differs in stereoelectronic effects due to boronic acid positioning .

Lipophilicity vs. Solubility Trade-off: Higher halogenation (e.g., dichloro substitution in (6-Bromo-2,3-dichlorophenyl)boronic acid) increases Log Po/w but reduces solubility, limiting bioavailability .

Research Findings and Implications

Pharmacological Potential

This compound’s high GI absorption and BBB permeability suggest suitability for oral or CNS-targeted therapies. However, its moderate solubility may necessitate prodrug strategies .

Limitations and Uncertainties

  • Toxicological Data: No alerts for PAINS (Pan-Assay Interference Compounds) or Brenk structural liabilities were detected, but in vivo toxicity studies are lacking .
  • EMA Compliance: While structural similarity to known boronic acids supports regulatory alignment (per EMA guidelines ), batch-to-batch variability in synthesis must be addressed for clinical translation .

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